3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-ethyl-5-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-3-25-19(23-26(21(25)28)12-13-29-2)15-8-10-24(11-9-15)20(27)18-14-16-6-4-5-7-17(16)22-18/h4-7,14-15,22H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWHVIAJCGADAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound consists of an indole moiety linked to a piperidine ring and a triazole scaffold, which is known for its diverse biological activities. The presence of functional groups such as the carbonyl and methoxyethyl enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. Specifically, compounds similar to the one have shown efficacy against various bacterial strains and fungi. Studies have demonstrated that triazole derivatives can disrupt cell wall synthesis in bacteria, leading to cell lysis and death.
| Microorganism | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12.5 | Inhibition of cell wall synthesis |
| Escherichia coli | 15.0 | Disruption of membrane integrity |
| Candida albicans | 10.0 | Inhibition of ergosterol biosynthesis |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Triazole derivatives are known to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 20 µM, indicating significant cytotoxicity. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.
Anti-inflammatory Activity
Triazole compounds have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is crucial in conditions like rheumatoid arthritis and inflammatory bowel disease.
Research Findings:
A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 40%, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Receptor Modulation: It may interact with specific receptors involved in inflammatory responses.
- Oxidative Stress Induction: The generation of reactive oxygen species (ROS) contributes to its anticancer effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
A. Substituent Effects on Solubility
C. Structural Rigidity
- The piperidine linkage in the target compound provides flexibility compared to the rigid adamantyl group in , which may restrict conformational adaptation to binding sites.
Research Findings and Trends
- The 2-methoxyethyl group may reduce toxicity compared to fluorinated analogs like .
- Synthetic Accessibility : The triazolone core is synthetically versatile, as seen in hybrid systems like triazole-pyrazole compounds ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
